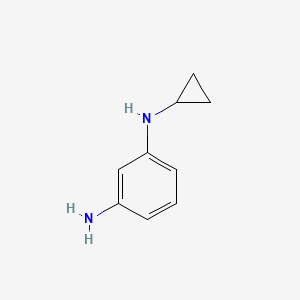![molecular formula C14H10BrClO2 B1372843 2-[(3-Bromobenzyl)oxy]benzoyl chloride CAS No. 1160249-93-3](/img/structure/B1372843.png)
2-[(3-Bromobenzyl)oxy]benzoyl chloride
Descripción general
Descripción
“2-[(3-Bromobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H10BrClO2 . It has a molecular weight of 325.59 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 oxygen atoms .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Unexpected Synthesis of Benzofurans : A study reported the unexpected one-step synthesis of 3-benzoyl-2-phenylbenzofurans from the reaction of 2-hydroxybenzyltriphenylphosphonium bromide with substituted benzoyl chlorides, including derivatives like 2-[(3-Bromobenzyl)oxy]benzoyl chloride, under Wittig conditions. This process offers a simple and regioselective route for preparing deactivated 3-benzoyl-2-phenylbenzofuran compounds, which are challenging to obtain through direct acylation of 2-phenylbenzofurans (Begala, Caboni, Matos, & Delogu, 2018).
Benzoyl Peroxide Synthesis : Benzoyl peroxide, with applications ranging from bleaching agents to acne medication, can be synthesized affordably in three steps starting from bromobenzene, involving a Grignard reaction to produce benzoic acid, followed by nucleophilic acyl substitution to form an acid chloride (potentially including this compound), and finally the addition of H2O2/NaOH to yield benzoyl peroxide. This method highlights the versatility of benzoyl chloride derivatives in synthesizing commercially valuable compounds (Her, Jones, & Wollack, 2014).
Selenenylation-Acylation Reactions : The study on 2-(chloroseleno)benzoyl chloride, a compound structurally similar to this compound, demonstrates its bifunctional electrophile capability to react with C-H acids. The selenenylation and acylation lead to the production of benzo[b]selenophen-3(2H)-ones and 3-hydroxybenzo[b]selenophenes, showcasing the potential of benzoyl chloride derivatives in facilitating diverse organic reactions (KlocKrystian, OsajdaMariusz, & MlochowskiJacek, 2001).
Propiedades
IUPAC Name |
2-[(3-bromophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTJCHUWDZRXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


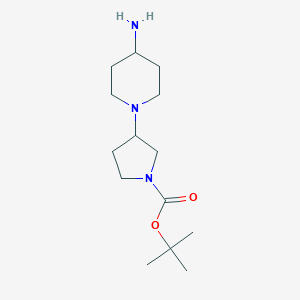
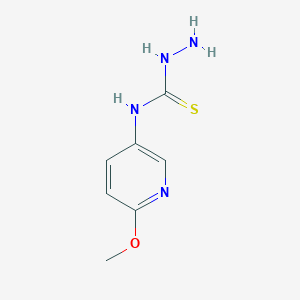
![[1-(4-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1372763.png)
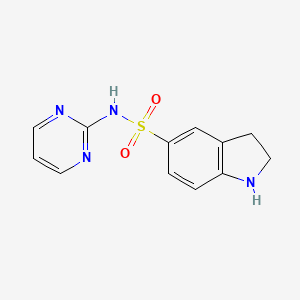
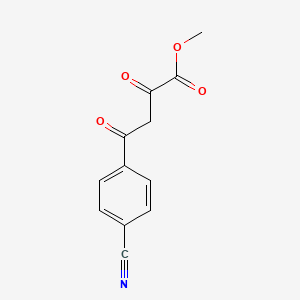






![3-{[(3-Methylcyclohexyl)oxy]methyl}aniline](/img/structure/B1372777.png)

